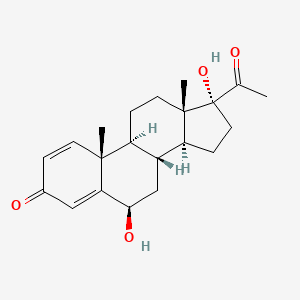

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione

Beschreibung

Eigenschaften

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXMTNULYFCPPW-SJIZYOMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dehydro-6β,17α-dihydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1,2-Dehydro-6β,17α-dihydroxyprogesterone. As a complex steroid derivative, understanding its nuanced characteristics is crucial for its potential applications in research and drug development.

Elucidation of the Chemical Structure

1,2-Dehydro-6β,17α-dihydroxyprogesterone, also known as 6β,17α-dihydroxypregn-1,4-diene-3,20-dione, is a synthetic steroid derivative of progesterone. Its structure is characterized by several key modifications to the core progesterone molecule, which are crucial to its chemical behavior and biological activity.

The systematic name reveals its structural features:

-

Progesterone backbone: The fundamental structure is the 21-carbon steroid skeleton of progesterone.

-

1,2-Dehydro: A double bond is introduced between the first and second carbon atoms in the A-ring of the steroid nucleus. This unsaturation, along with the existing double bond at C4-C5, creates a conjugated system in the A-ring.

-

6β-hydroxy: A hydroxyl (-OH) group is attached to the sixth carbon atom in the β-configuration, meaning it projects above the plane of the steroid ring.

-

17α-hydroxy: A hydroxyl group is attached to the seventeenth carbon atom in the α-configuration, projecting below the plane of the D-ring.[1][2]

The IUPAC name for this compound is (6R,8S,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one.

Key Structural Features:

| Feature | Description | Significance |

| Pregnane Skeleton | A C21 steroid framework. | Forms the basis for progestogenic and other hormonal activities. |

| Δ¹,⁴-diene-3-one | Conjugated double bonds in the A-ring. | Influences the planarity of the A-ring and receptor binding affinity. |

| 6β-hydroxyl group | An axial hydroxyl group on the B-ring. | Can affect metabolic stability and receptor interactions. |

| 17α-hydroxyl group | An axial hydroxyl group on the D-ring. | A common modification in synthetic progestins, often enhancing progestational activity and metabolic stability.[1][2] |

| C20-ketone | A ketone group on the C17 side chain. | Essential for progestational activity. |

Physicochemical Properties

The physicochemical properties of 1,2-Dehydro-6β,17α-dihydroxyprogesterone are predicted based on its structure and data from related compounds.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₄ | Calculated |

| Molecular Weight | 344.45 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid. | Inferred from related steroids.[3] |

| Solubility | Expected to be soluble in organic solvents like chloroform, and sparingly soluble in water.[4] | Inferred from related steroids.[3] |

| Melting Point | Not experimentally determined in available literature. | - |

Synthesis and Characterization

The synthesis of 1,2-Dehydro-6β,17α-dihydroxyprogesterone has been achieved through biotransformation, a process that utilizes microorganisms to perform specific chemical reactions.

Microbial Transformation of Δ¹-Progesterone

A study on the biotransformation of Δ¹-progesterone (pregna-1,4-diene-3,20-dione) using the filamentous fungus Isaria fumosorosea KCh J2 resulted in the production of 6β,17α-dihydroxypregn-1,4-diene-3,20-dione.[5] This biotransformation indicates that the fungus possesses hydroxylating enzymes capable of introducing hydroxyl groups at the 6β and 17α positions of the steroid nucleus.

Experimental Workflow for Biotransformation:

Caption: Workflow for the biotransformation of Δ¹-progesterone.

Characterization Techniques

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise location of the hydroxyl groups and the double bond in the A-ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which provides further structural information.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH) and ketones (C=O).

Potential Biological Activity and Significance

While specific pharmacological data for 1,2-Dehydro-6β,17α-dihydroxyprogesterone is limited, its structural similarity to other biologically active steroids allows for informed predictions of its potential activities.

Progestogenic Activity

The presence of the 17α-hydroxy group is a hallmark of many potent synthetic progestins.[1][2] This group can enhance binding to the progesterone receptor and increase metabolic stability. The Δ¹,⁴-diene system in the A-ring is also found in other hormonally active steroids. Therefore, it is plausible that this compound exhibits progestogenic activity.

Anti-inflammatory and Immunomodulatory Effects

Progesterone and its derivatives are known to have anti-inflammatory and immunomodulatory properties.[6] These effects are often mediated through interactions with glucocorticoid receptors or other signaling pathways. The structural features of 1,2-Dehydro-6β,17α-dihydroxyprogesterone suggest it could have similar activities.

Neuroprotective Potential

Neurosteroids, including progesterone and its metabolites, have demonstrated neuroprotective effects.[6] They are involved in reducing inflammation, promoting myelin repair, and protecting neurons from damage. Further research is needed to determine if 1,2-Dehydro-6β,17α-dihydroxyprogesterone shares these neuroprotective properties.

Potential Signaling Pathways:

Caption: Potential receptor interactions and biological effects.

Future Directions

1,2-Dehydro-6β,17α-dihydroxyprogesterone represents an interesting molecule for further investigation. Key areas for future research include:

-

Chemical Synthesis: Development of a scalable and efficient chemical synthesis route would enable more extensive biological testing.

-

Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for various steroid receptors and to characterize its pharmacological effects.

-

Metabolism and Pharmacokinetics: Understanding how the compound is metabolized and distributed in the body is crucial for assessing its therapeutic potential.

Conclusion

1,2-Dehydro-6β,17α-dihydroxyprogesterone is a structurally unique synthetic steroid with the potential for diverse biological activities. While current knowledge is primarily based on its biotransformation and analogies to related compounds, its chemical features suggest it could be a valuable lead compound in the development of new therapeutic agents, particularly in the areas of hormonal regulation, inflammation, and neuroprotection. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

-

PubChem. 1-Dehydroprogesterone. National Center for Biotechnology Information. [Link]

-

PubChem. 17-Hydroxy-6-dehydroprogesterone. National Center for Biotechnology Information. [Link]

-

Wikipedia. 17α-Hydroxyprogesterone. [Link]

-

PubChem. 17-Hydroxyprogesterone. National Center for Biotechnology Information. [Link]

-

NIST. 17α-Hydroxyprogesterone. National Institute of Standards and Technology. [Link]

- Google Patents. Synthesis method of dehydroprogesterone.

- Google Patents. Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide.

-

Shapiro, E. L., et al. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. Journal of Medicinal Chemistry, 15(7), 716–720. [Link]

-

Tan, L., & Falardeau, P. (1977). Synthesis and properties of two new steroid hydroperoxides: an alternative pathway for the formation of 6beta-hydroxyprogesterone. Journal of Steroid Biochemistry, 8(8), 825–834. [Link]

-

Inxight Drugs. Dihydroxyprogesterone Acetophenide. National Center for Advancing Translational Sciences. [Link]

- Google Patents. Synthetic method of 17alpha-hydroxyprogesterone.

-

Dymarska, M., et al. (2023). Biotransformation of Δ¹-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity. Molecules, 28(23), 7806. [Link]

-

Inxight Drugs. 16.ALPHA.,17.ALPHA.-DIHYDROXYPROGESTERONEACETOPHENIDE. National Center for Advancing Translational Sciences. [Link]

-

ResearchGate. (2015). Investigation of spectral features of progesterone, 17a-hydroxyprogesterone and cortisone in THz range. [Link]

-

PubChem. Dehydroepiandrosterone. National Center for Biotechnology Information. [Link]

-

Vihko, P., et al. (2004). 17 Beta-Hydroxysteroid Dehydrogenases--Their Role in Pathophysiology. Molecular and Cellular Endocrinology, 215(1-2), 83–89. [Link]

-

Stárka, L. (2010). Hydroxysteroid Dehydrogenases – Biological Role and Clinical Importance – Review. Acta Medica, 53(1), 3-10. [Link]

-

Atif, F., et al. (2022). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. International Journal of Molecular Sciences, 23(13), 6988. [Link]

-

Pereira, C. V., et al. (2023). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 10(6), 160. [Link]

-

Axios Research. 17-alfa,20-alfa-Dihydroxyprogesterone. [Link]

-

DeCS. 17-alpha-Hydroxyprogesterone. Health Sciences Descriptors. [Link]

-

Laureti, S., et al. (2002). Dehydroepiandrosterone, 17alpha-hydroxyprogesterone and aldosterone responses to the low-dose (1 micro g) ACTH test in subjects with preclinical adrenal autoimmunity. Clinical Endocrinology, 57(5), 677–683. [Link]

Sources

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17-Hydroxy-6-dehydroprogesterone | C21H28O3 | CID 3080587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone [drugfuture.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

difference between 6beta-hydroxyprednisolone and 6beta,17-dihydroxy analog

An In-depth Technical Guide to the Characterization and Differentiation of 6β-Hydroxyprednisolone from its Parent Compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prednisolone, a widely used synthetic glucocorticoid, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The formation of its main metabolite, 6β-hydroxyprednisolone, is a critical pathway influencing the drug's clearance and is a key indicator of CYP3A4 activity. This guide provides a detailed comparative analysis of 6β-hydroxyprednisolone and its parent compound, prednisolone. It addresses the fundamental structural differences, the enzymatic basis of their interconversion, and the advanced analytical methodologies required for their distinct identification and quantification. This document serves as a technical resource for researchers in drug metabolism, clinical pharmacology, and analytical chemistry, offering field-proven insights and detailed protocols for accurate measurement in biological matrices.

Introduction: Prednisolone and its Metabolic Significance

Prednisolone is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is governed by metabolic processes. The biotransformation of prednisolone yields numerous metabolites, with the 6β-hydroxylated form being of particular interest.[1] The conversion to 6β-hydroxyprednisolone is not just a step in its elimination but also serves as a valuable in vivo biomarker for the activity of CYP3A4, a pivotal enzyme in the metabolism of approximately 50% of all marketed drugs.[2][3] Consequently, understanding the distinction between prednisolone and its 6β-hydroxy metabolite is paramount for predicting drug-drug interactions and for personalizing therapy in various patient populations.

Structural Elucidation and Physicochemical Properties

The introduction of a hydroxyl group at the 6β position significantly alters the physicochemical properties of the prednisolone molecule, impacting its polarity, solubility, and ultimately, its analytical behavior.

Prednisolone

Prednisolone is a synthetic pregnane corticosteroid. Its structure features a pregna-1,4-diene-3,20-dione backbone with hydroxyl groups at the 11β, 17α, and 21 positions. The 17α-hydroxyl group is a key feature, making the term "6β,17-dihydroxy analog" for its metabolite a potential misnomer, as prednisolone itself is already a 17-hydroxy steroid. The focus of this guide is therefore on the impact of the additional hydroxylation at the 6β position.

6β-Hydroxyprednisolone

6β-hydroxyprednisolone is the result of the enzymatic introduction of a hydroxyl group at the 6th carbon of the steroid's B-ring, in the beta stereochemical configuration.[4] This modification increases the molecule's polarity.

Table 1: Comparative Physicochemical Properties

| Property | Prednisolone | 6β-Hydroxyprednisolone |

| IUPAC Name | (11β)-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | (6β,11β)-6,11,17,21-tetrahydroxypregna-1,4-diene-3,20-dione[5][6] |

| Molecular Formula | C₂₁H₂₈O₅ | C₂₁H₂₈O₆[4][6] |

| Molecular Weight | 360.4 g/mol | 376.4 g/mol [4][6] |

| Key Structural Difference | No substituent at C-6 | Hydroxyl group at 6β position |

| Relative Polarity | Lower | Higher |

Biosynthesis: The CYP3A4-Mediated Pathway

The primary route of 6β-hydroxyprednisolone formation is through the action of hepatic and intestinal cytochrome P450 enzymes.

Expert Insight: The 6β-hydroxylation of prednisolone is predominantly catalyzed by the CYP3A4 isoenzyme, with the CYP3A5 isoenzyme playing a much lesser role.[2][6][7][8] The rate of this metabolic conversion can be significantly altered by co-administered drugs that induce or inhibit CYP3A4, leading to changes in prednisolone clearance.[2] For instance, inducers like phenytoin can increase the excretion of 6β-hydroxyprednisolone, potentially reducing the efficacy of prednisolone.[9] Conversely, inhibitors like ketoconazole decrease the formation of this metabolite, which can elevate plasma concentrations of the parent drug.[1] This makes the urinary ratio of 6β-hydroxyprednisolone to cortisol (or prednisolone itself) a valuable non-invasive tool for assessing CYP3A4 activity in clinical studies.[10][11]

Caption: Metabolic conversion of Prednisolone.

Analytical Methodologies for Differentiation and Quantification

Distinguishing and accurately measuring prednisolone and 6β-hydroxyprednisolone in biological matrices requires robust analytical techniques, typically involving chromatographic separation followed by sensitive detection.

Caption: Generalized analytical workflow.

Sample Preparation

Trustworthiness: The goal of sample preparation is to extract the analytes from a complex biological matrix (e.g., urine, plasma) and remove interfering substances. A self-validating protocol must include an internal standard (e.g., a deuterated analog like [³H]prednisolone) added at the beginning to correct for analyte loss during extraction and for matrix effects in detection.[12]

Protocol 1: Solid-Phase Extraction (SPE) from Urine

-

Sample Pre-treatment: Centrifuge 1-2 mL of urine to remove particulates. Add an internal standard.

-

Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analytes (prednisolone and 6β-hydroxyprednisolone) with 2 mL of methanol or acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.

Chromatographic Separation

Expertise: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[13][14] The increased polarity of 6β-hydroxyprednisolone causes it to have a shorter retention time on a C18 column compared to the more nonpolar parent compound, prednisolone, when using a typical reversed-phase gradient (water/acetonitrile or water/methanol). This difference in retention time is the primary basis for their chromatographic separation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Methanol.

-

Gradient: Start with 58% Methanol (B) and 42% Water (A).

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25 °C.

-

Expected Elution Order: 6β-hydroxyprednisolone will elute before prednisolone.

Mass Spectrometric (MS) Detection

For high sensitivity and selectivity, especially at low physiological concentrations, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[13][15]

Expertise: Electrospray ionization (ESI) in positive mode is typically used for these compounds. In tandem MS, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. The transition from the precursor to a specific product ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides excellent specificity. The fragmentation pattern will differ due to the 6β-hydroxyl group, allowing for unambiguous identification.

Table 2: Illustrative Mass Spectrometric Parameters for LC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Prednisolone | 361.2 | 343.2, 325.2, 147.1 | Positive ESI |

| 6β-Hydroxyprednisolone | 377.2 | 359.2, 341.2, 323.2 | Positive ESI |

Note: Exact m/z values and optimal product ions should be determined empirically by infusing pure standards.

Conclusion

6β-hydroxyprednisolone is a distinct chemical entity from its parent drug, prednisolone, characterized by an additional hydroxyl group that increases its polarity. This structural modification is the result of CYP3A4-mediated metabolism and has significant implications for the drug's clearance and potential for drug-drug interactions. The differentiation and quantification of these two compounds are reliably achieved through modern analytical techniques, particularly LC-MS/MS, which leverages their differences in chromatographic behavior and mass spectrometric fragmentation. A thorough understanding of these differences and the methods used to measure them is essential for professionals in drug development and clinical pharmacology.

References

- Vertex AI Search. (2025, October 17). What is the role of CYP3A4 (cytochrome P450 3A4) in the metabolism of prednisone?

-

Skauby, R. H., Bergan, S., Andersen, A. M., Molden, E., & Christensen, H. (2021). In vitro assessments predict that CYP3A4 contributes to a greater extent than CYP3A5 to prednisolone clearance. Basic & Clinical Pharmacology & Toxicology, 129(6), 427-436. Retrieved from [Link]

- Reactome/PharmGKB. Prednisone and Prednisolone Pathway, Pharmacokinetics.

- Semantic Scholar. In vitro assessments predict that CYP3A4 contributes to a greater extent than CYP3A5 to prednisolone clearance.

- ResearchGate. Main metabolism pathways of prednisolone.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14726612, 6-Hydroxyprednisolone. Retrieved from [Link]

-

Gao, S., Duan, J., Wang, Z., & Li, Y. (2003). Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 17(2-3), 158-164. Retrieved from [Link]

- ClinPGx. 6beta-hydroxyprednisolone.

-

Frey, B. M., & Frey, F. J. (1982). Simultaneous measurement of prednisone, prednisolone and 6 beta-hydroxyprednisolone in urine by high-performance liquid chromatography coupled with a radioactivity detector. Journal of Chromatography B: Biomedical Sciences and Applications, 229(2), 283-292. Retrieved from [Link]

- Biomol.com. 6beta-hydroxy Prednisolone.

-

Frey, F. J., & Frey, B. M. (1984). Urinary 6 beta-hydroxyprednisolone excretion indicates enhanced prednisolone catabolism. The Journal of Laboratory and Clinical Medicine, 104(4), 585-594. Retrieved from [Link]

-

Wikipedia. 6β-Hydroxycortisol. Retrieved from [Link]

-

Casals, G., et al. (2023). Novel high resolution mass spectrometry profiling of free cortisol, cortisone, 6β- and 18-hydroxycortisol for the evaluation of glucocorticoid and mineralocorticoid disorders. Endocrine Abstracts, 90, EP937. Retrieved from [Link]

- Al-Salman, H. N. K., et al. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal, 8(3), 119-146.

-

Quattropani, C., et al. (2010). Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity. Journal of Chromatography B, 878(1), 43-50. Retrieved from [Link]

-

SciSpace. HPLC Determination of Betamethasone and Prednisolone in Urine Samples Using Monolithic Column. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. droracle.ai [droracle.ai]

- 3. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 4. 6-Hydroxyprednisolone | C21H28O6 | CID 14726612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. In vitro assessments predict that CYP3A4 contributes to a greater extent than CYP3A5 to prednisolone clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Urinary 6 beta-hydroxyprednisolone excretion indicates enhanced prednisolone catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous measurement of prednisone, prednisolone and 6 beta-hydroxyprednisolone in urine by high-performance liquid chromatography coupled with a radioactivity detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. amecj.com [amecj.com]

- 14. scispace.com [scispace.com]

- 15. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway of Pregna-1,4-diene-3,20-dione Derivatives: A Technical Guide

Executive Summary

The pregna-1,4-diene-3,20-dione scaffold (chemically synonymous with

This guide analyzes the dual metabolic fate of these derivatives:

-

Microbial Biogenesis: The industrial biosynthesis pathways used to generate the 1,4-diene motif from phytosterols.

-

Mammalian Pharmacokinetics: The hepatic biotransformation pathways governing the bioavailability and clearance of these drugs in humans.

Chemical Architecture & Significance

The introduction of unsaturation at C1 (

-

Structure: The A-ring adopts a flattened boat conformation compared to the chair conformation of progesterone.

-

Effect: This modification increases the half-life of the molecule by sterically hindering the 5

/5

Table 1: Key Pregna-1,4-diene-3,20-dione Derivatives

| Derivative | Substituents | Clinical Utility | Metabolic Stability |

| None (Core Scaffold) | Progestin analog | Low (Rapid C20 reduction) | |

| Prednisolone | 11 | Anti-inflammatory | Moderate (Reversible 11-oxidation) |

| Prednisone | 11-keto, 17 | Prodrug | High (Requires activation) |

| Dexamethasone | 9 | Potent Anti-inflammatory | Very High (Resistant to 6 |

Microbial Biotransformation (Synthesis Pathway)

For drug development professionals involved in CMC (Chemistry, Manufacturing, and Controls), understanding the microbial origin of this scaffold is essential. The

Mechanism of -Dehydrogenation

The reaction is catalyzed by 3-ketosteroid-

-

Substrate: Progesterone or Cortisol.

-

Mechanism: Trans-axial elimination of the 1

and 2 -

Side Reactions: Over-oxidation can lead to 9

-hydroxylation (via KshA) and subsequent B-ring cleavage, which degrades the molecule.

Engineered Pathway Visualization

The following diagram illustrates the industrial bioconversion of phytosterols to the pregna-1,4-diene core, highlighting the critical KstD step and the competing degradation pathways that must be silenced in engineered strains.

Figure 1: Microbial synthesis pathway of the pregna-1,4-diene scaffold.[1][2][3][4][5] The critical step is the KstD-mediated desaturation. Prevention of KshA activity is required to stop degradation.

Mammalian Metabolic Pathways (Pharmacokinetics)

Once administered, pregna-1,4-diene derivatives undergo extensive Phase I and Phase II metabolism. The 1,4-diene structure dictates a specific metabolic profile distinct from endogenous steroids.

Phase I: Oxidative & Reductive Transformations

-

Reversible Interconversion (11

-HSD):-

Mechanism: 11

-hydroxysteroid dehydrogenase type 1 (liver) converts the inactive ketone (e.g., Prednisone) to the active hydroxyl (Prednisolone). Type 2 (kidney) reverses this to protect mineralocorticoid receptors [3]. -

Clinical Impact: Hepatic failure impairs the activation of Prednisone, necessitating the use of Prednisolone.

-

-

6

-Hydroxylation (CYP3A4):-

Mechanism: This is the major oxidative route for Prednisolone and Dexamethasone. The bulky 1,4-diene A-ring steers the molecule in the CYP3A4 active site to favor C6 oxidation [4].

-

Drug Interactions: Strong CYP3A4 inducers (e.g., Rifampin) accelerate this pathway, drastically reducing therapeutic efficacy.

-

-

A-Ring Reduction (Rate-Limiting Step):

-

The

double bond significantly slows down 5

-

Phase II: Conjugation

The hydroxylated metabolites are subsequently glucuronidated (via UGT2B7) or sulfated at the C21 or C6 positions to facilitate renal excretion.

Mammalian Pathway Visualization

Figure 2: Hepatic metabolic fate of Prednisone/Prednisolone. The reversible interconversion and CYP3A4-mediated clearance are the dominant features.

Experimental Protocols

Protocol A: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

Objective: Determine the intrinsic clearance (

-

Reagent Preparation:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

-

Test Compound: Prepare 10 mM stock in DMSO; dilute to 1

M final concentration (<0.1% DMSO).

-

-

Incubation:

-

Pre-incubate 0.5 mg/mL pooled HLM with the test compound for 5 min at 37°C.

-

Initiate: Add NADPH regenerating system to start the reaction.

-

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

-

-

Termination & Analysis:

-

Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Centrifuge (4000 rpm, 20 min) to pellet protein.

-

LC-MS/MS: Analyze supernatant. Monitor the depletion of the parent ion and the appearance of the +16 Da peak (hydroxylation).

-

-

Data Validation:

-

Control: Run Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.

-

Acceptance Criteria: Testosterone

should be < 15 min.

-

Protocol B: Microbial -Dehydrogenation (Synthesis)

Objective: Bioconversion of Progesterone to

-

Inoculum Preparation:

-

Cultivate N. simplex (ATCC 6946) in nutrient broth (0.5% peptone, 0.3% beef extract) for 24h at 30°C, 200 rpm.

-

-

Induction:

-

Add 0.01% (w/v) Progesterone (dissolved in ethanol) to the log-phase culture to induce KstD expression. Incubate for an additional 4-6 hours.

-

-

Biotransformation:

-

Harvest cells by centrifugation (6000g, 10 min).

-

Resuspend biomass (20 g/L wet weight) in 50 mM Phosphate Buffer (pH 7.0).

-

Add substrate (Progesterone) at 1 g/L with 5% (w/v) hydroxypropyl-

-cyclodextrin (solubility enhancer). -

Conditions: Aerobic incubation at 30°C, pH 7.0, for 12-24 hours.

-

-

Extraction:

-

Extract broth 2x with Ethyl Acetate.

-

Evaporate solvent and analyze via HPLC (C18 column, Acetonitrile:Water 60:40).

-

Target: Look for the appearance of the

-product at a lower retention time than the substrate.

-

References

-

Metabolism of systematically given corticosteroids. Source: PubMed (NIH). URL:[Link]

-

Biotransformation of pregn-1,4-diene-3,20-dione (2) in Isaria farinosa. Source: ResearchGate.[6][7] URL:[Link]

-

Prednisone and Prednisolone Pathway, Pharmacokinetics. Source: ClinPGx / PharmGKB. URL:[Link]

-

Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes. Source: PubMed.[8] URL:[Link]

-

Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols. Source: Microbial Cell Factories (PMC). URL:[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Transformation of phytosterols into pregnatetraenedione by a combined microbial and chemical process - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Biotransformation of (20S)-20-hydroxymethylpregna-1,4-dien-3-one by four filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

6beta,17-dihydroxy-pregna-1,4-diene-3,20-dione synonyms and nomenclature

This guide provides an in-depth technical analysis of 6β,17-dihydroxy-pregna-1,4-diene-3,20-dione , a specific steroid structure often encountered as a pharmaceutical impurity or metabolic intermediate in the corticosteroid class.[1]

Nomenclature, Structural Identity, and Synonyms[1][2]

Part 1: Executive Summary & Chemical Identity

6β,17-dihydroxy-pregna-1,4-diene-3,20-dione (CAS 95042-81-2) is a C21-steroid characterized by a cross-conjugated A-ring system (1,4-diene-3-one) and hydroxyl substitutions at the C6 (beta-oriented) and C17 (alpha-oriented) positions.[1]

In the context of drug development, this molecule is primarily significant as:

-

A Process Impurity: Found in the synthesis of corticosteroids like Prednisolone or Budesonide, often arising during microbial dehydrogenation steps or subsequent hydroxylation.[1]

-

A Metabolic Marker: A product of cytochrome P450 (specifically CYP3A4) oxidation of Δ1-progestins or 11,21-dideoxy-corticosteroid analogs.[1]

Part 2: Nomenclature & Synonyms

Precise nomenclature is critical for distinguishing this molecule from closely related isomers (e.g., 6α-epimers or 11-oxygenated analogs).[1]

2.1 Systematic Nomenclature Breakdown

The IUPAC name is derived from the Pregnane skeleton (21 carbons).[1]

| Segment | Technical Explanation |

| Pregna | Indicates the fundamental C21 steroid skeleton (17-carbon four-ring system + 2-carbon side chain at C17).[1] |

| 1,4-diene | Specifies double bonds at C1-C2 and C4-C5.[1] This creates a "cross-conjugated" ketone system in the A-ring, flattening the ring geometry compared to a standard 4-ene. |

| 3,20-dione | Indicates ketone functional groups at C3 (A-ring) and C20 (side chain).[1] |

| 6β-hydroxy | A hydroxyl group at Carbon 6.[1] The β (beta) designation indicates the bond projects upward (towards the viewer/same side as the angular methyls), typically in a pseudo-axial orientation in the 1,4-diene system.[1] |

| 17-hydroxy | A hydroxyl group at Carbon 17.[1] By convention in corticosteroids, if not specified, this is α (alpha) (projecting down/away), but "17α" is the rigorous descriptor.[1] |

2.2 Synonym Mapping Table

Researchers often encounter this compound under various trade or degradation codes.[1]

| Category | Synonym / Identifier | Context |

| Primary CAS | 95042-81-2 | Unique identifier for the 6β-isomer.[1] |

| Descriptive | 1,2-Dehydro-6β,17α-dihydroxyprogesterone | Highlights the relationship to Progesterone.[1] |

| Structural | 6β-Hydroxy-Δ1-17-hydroxyprogesterone | Common in metabolic studies.[1] |

| Analog | 11,21-Dideoxy-6β-hydroxyprednisolone | Defines it by what it lacks compared to Prednisolone.[1] |

| Impurity Code | Variable (e.g., Impurity-X) | Often specific to internal manufacturer dossiers.[1] |

Part 3: Structural Visualization & Geometry

The 1,4-diene-3-one system forces the A-ring into a distorted planar or "sofa" conformation, distinct from the half-chair of naturally occurring 4-ene steroids (like Progesterone).[1] This affects the accessibility of the C6 position to metabolic enzymes.[1]

3.1 Structural Diagram (DOT)

The following diagram illustrates the connectivity and stereochemistry, highlighting the critical 1,4-diene and 6β-OH features.[1]

Caption: Structural decomposition of the target molecule highlighting the cross-conjugated A-ring and specific hydroxylation sites.[1]

Part 4: Analytical & Experimental Context

4.1 6β-Hydroxylation Mechanism

The presence of the 6β-hydroxyl group is a hallmark of CYP3A4 activity.[1] In steroid chemistry, the 6β position is electronically activated by the Δ4 double bond.[1] Even in Δ1,4-dienes, the 6β position remains the primary site for oxidative metabolism.[1]

-

Protocol Note: When synthesizing or isolating this compound, the 6β-OH is susceptible to dehydration (forming a 6-ene) or epimerization to 6α under acidic conditions.[1]

4.2 Analytical Identification (NMR/MS)

To validate this specific isomer against its 6α-counterpart or the parent compound, rely on these signals:

-

1H NMR (CDCl3):

-

H-6: The 6α-proton (geminal to the 6β-OH) typically appears as a broad singlet or narrow multiplet around 4.5 ppm .[1] In contrast, the 6β-proton (in the 6α-OH isomer) would appear as a wide triplet/quartet due to diaxial coupling.[1]

-

H-1 & H-2: Distinct doublets (J ≈ 10 Hz) in the 6.0–7.5 ppm region, confirming the Δ1,4 system.

-

C18/C19 Methyls: The 1,4-diene system shifts the C19 angular methyl signal downfield compared to saturated analogs.[1]

-

-

Mass Spectrometry:

Part 5: References

-

Splendid Lab. 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione (CSL-76048). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Prednisolone (Related Structure). Retrieved from [Link][1]

-

U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. (Contextual reference for steroid impurity nomenclature).

Sources

literature review on 6-hydroxylated steroid degradation products

An In-Depth Technical Guide to the Analysis of 6-Hydroxylated Steroid Degradation Products

Introduction: The Significance of the 6-Hydroxy Position

In the intricate world of steroid metabolism, hydroxylation is a critical transformation that dictates the biological activity, solubility, and clearance of these vital signaling molecules. Among the numerous possible modifications, 6-hydroxylation represents a key metabolic pathway, primarily for endogenous steroids such as cortisol and progesterone, as well as for certain synthetic steroids.[1][2] The resulting 6-hydroxylated metabolites are not merely inert end-products; they are crucial biomarkers and subjects of intense study in pharmacology, endocrinology, and clinical diagnostics.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of 6-hydroxylated steroid products. We will move beyond simple procedural descriptions to delve into the causal mechanisms of their formation, the rationale behind analytical choices for their detection, and the potential pitfalls that can arise during their study. Our focus is on building a robust understanding of how to approach the analysis of these compounds, ensuring both scientific integrity and the generation of reliable, reproducible data. The primary product of interest in clinical and pharmaceutical research is 6β-hydroxycortisol, a sensitive endogenous biomarker for the activity of Cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of approximately 50% of all drugs on the market.[3][4]

Part 1: Biogenesis and Metabolic Fate of 6-Hydroxylated Steroids

The introduction of a hydroxyl group at the C-6 position of the steroid nucleus is predominantly an oxidative reaction catalyzed by Cytochrome P450 enzymes.

The Central Role of CYP3A4

The CYP3A subfamily, with CYP3A4 being the most abundant isoform in the human liver, is the principal catalyst for the 6β-hydroxylation of numerous steroids, including cortisol, cortisone, progesterone, and testosterone.[5][6][7][8] This reaction is a major pathway for steroid clearance.[3] For example, 6β-hydroxylation is the primary cytochrome P450-mediated metabolic route for progesterone.[1] The activity of CYP3A4 can be significantly altered by various drugs, leading to changes in the rate of 6β-hydroxylated steroid formation. This principle is the foundation for using the urinary ratio of 6β-hydroxycortisol to cortisol as a non-invasive probe for CYP3A4 induction or inhibition in clinical drug-drug interaction studies.[3][5] While CYP3A4 is the major contributor, other isoforms like CYP3A5 and even non-CYP enzymes in certain microbial systems can also catalyze 6-hydroxylation.[7][8][9]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];

} caption: "Metabolic pathway of 6β-hydroxylation."

"Degradation": Further Metabolism and Analytical Stability

The term "degradation" in the context of 6-hydroxylated steroids encompasses two distinct concepts:

-

Further In Vivo Metabolism: Following their formation, 6-hydroxylated steroids undergo further Phase II metabolism, primarily conjugation with glucuronic acid or sulfate, to increase their water solubility for excretion. They can also be subject to further enzymatic modifications, such as A-ring reduction.[10]

-

Ex Vivo/Analytical Instability: These compounds can be susceptible to degradation under certain analytical conditions. A crucial consideration is their stability during sample hydrolysis. While mild enzymatic or soft chemical hydrolysis may be tolerated, aggressive acid or base hydrolysis can lead to significant degradation, forming dehydration or oxidation products.[11] This is a critical insight, as the choice of hydrolysis conditions can dramatically impact the accuracy of quantification. The position of the hydroxyl group on the steroid skeleton is a key determinant of its stability.[11]

Part 2: A Guide to Modern Analytical Methodologies

The accurate quantification of 6-hydroxylated steroids and their degradation products requires highly sensitive and specific analytical techniques. Due to the structural similarity of steroid isomers, methods with high resolving power are essential.

The Primacy of Liquid Chromatography-Mass Spectrometry (LC-MS)

While gas chromatography-mass spectrometry (GC-MS) has historically been used for steroid analysis, it necessitates tedious and potentially incomplete derivatization steps.[12][13] Today, LC-MS, and particularly Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is the undisputed gold standard.[13][14][15][16]

Causality behind the choice of LC-MS/MS:

-

Specificity: Immunoassays, another common technique, suffer from cross-reactivity with structurally related steroids, leading to inaccurate results.[13][15] MS/MS provides unparalleled specificity by monitoring unique precursor-to-product ion transitions for each analyte.

-

Sensitivity: Modern MS instruments can achieve detection limits in the picogram to femtogram range, which is necessary for quantifying low-abundance metabolites in complex biological matrices like plasma or urine.[12]

-

Direct Analysis: LC-MS/MS allows for the direct detection of intact Phase II conjugates (glucuronides and sulfates), eliminating the need for hydrolysis steps that can introduce variability and cause degradation of the target analytes.

-

Multiplexing: It enables the simultaneous quantification of multiple analytes in a single run, providing a comprehensive metabolic profile (e.g., measuring cortisol, cortisone, 6β-hydroxycortisol, and their tetrahydro-reduced metabolites concurrently).[15][17][18]

Quantitative Data Summary

The efficiency of 6β-hydroxylation varies between steroid substrates. Understanding these kinetics is vital for interpreting metabolic data.

| Substrate | P450 Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | Source |

| Cortisol | CYP3A4 | 148 ± 25 | 27 ± 2 | [5] |

| Cortisone | CYP3A4 | 89 ± 9 | 15.2 ± 0.7 | [5] |

| Testosterone | CYP3A4 | 39.5 ± 2.6 | 21.0 ± 0.5 | [7] |

| Testosterone | CYP3A5 | 73.1 ± 11.2 | 13.3 ± 0.9 | [7] |

| Progesterone | CYP3A4 | 4.8 ± 0.9 | 16.5 ± 0.8 | [7] |

| Progesterone | CYP3A5 | 10.9 ± 1.8 | 6.8 ± 0.5 | [7] |

Table 1: Comparative kinetic parameters for 6β-hydroxylation of various steroids by CYP3A4 and CYP3A5. Data are presented as mean ± standard deviation where available.

Part 3: Self-Validating Experimental Protocol

Trustworthy data is generated from self-validating systems. The following protocol for the quantification of 6β-hydroxycortisol in human urine integrates internal standards and quality controls at every stage to ensure data integrity.

dot graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", penwidth=1.5];

caption: "Analytical workflow for steroid quantification."

Protocol: Quantification of Urinary 6β-Hydroxycortisol by UHPLC-MS/MS

1. Objective: To accurately quantify the concentration of unconjugated 6β-hydroxycortisol in human urine samples.

2. Materials & Reagents:

-

Reference Standards: 6β-Hydroxycortisol, 6β-Hydroxycortisol-d4 (Internal Standard, IS).

-

Quality Control (QC) Material: Certified reference material or pooled human urine fortified at low, medium, and high concentrations.

-

Solvents: LC-MS grade methanol, acetonitrile, and water; formic acid.

-

Extraction Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB).

3. Standard and QC Preparation:

-

Prepare a stock solution of 6β-hydroxycortisol and the IS in methanol (e.g., 1 mg/mL).

-

Create a series of working standard solutions to build a calibration curve (e.g., 1 to 1000 ng/mL) by diluting the stock in a surrogate matrix (e.g., synthetic urine or water).

-

Prepare QC samples at three concentrations (low, mid, high) spanning the calibration range.

4. Sample Preparation (The Self-Validating Extraction):

-

Step 4.1 (Aliquot & Internal Standard Spiking): To a 1 mL urine sample (and to each calibrator and QC), add a fixed amount (e.g., 50 µL of 100 ng/mL) of the IS solution. Causality: The IS is added at the very beginning to account for any analyte loss during all subsequent extraction and handling steps. Its consistent recovery validates the extraction efficiency for each individual sample.

-

Step 4.2 (SPE Conditioning): Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Step 4.3 (Loading): Load the urine sample onto the SPE cartridge.

-

Step 4.4 (Washing): Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Causality: This wash step is crucial for removing salts and other matrix components that can cause ion suppression in the MS source, thereby improving signal-to-noise and data quality.

-

Step 4.5 (Elution): Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Step 4.6 (Evaporation & Reconstitution): Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

5. UHPLC-MS/MS Analysis:

-

Step 5.1 (Chromatography):

-

System: Waters ACQUITY UPLC or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute the steroids.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.[17]

-

-

Step 5.2 (Mass Spectrometry):

-

System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

6β-Hydroxycortisol: e.g., m/z 379.2 -> 361.2

-

6β-Hydroxycortisol-d4 (IS): e.g., m/z 383.2 -> 365.2

-

-

Causality: MRM provides two levels of mass filtering (precursor ion and product ion), which is the source of the method's exceptional specificity and allows for quantification even in a complex biological matrix.

-

6. Data Analysis and Validation:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators. Apply a linear regression.

-

Quantify the 6β-hydroxycortisol concentration in the unknown samples using the regression equation.

-

System Validation: The concentrations of the analyzed QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value). If the QCs fail, the entire analytical run is considered invalid and must be repeated. This step ensures the accuracy and precision of the results for the entire batch.

Conclusion and Future Perspectives

The study of 6-hydroxylated steroids and their subsequent degradation products is fundamental to understanding steroid metabolism and assessing drug-enzyme interactions. The analytical landscape has firmly shifted to UHPLC-MS/MS, a technology that provides the necessary specificity, sensitivity, and capability for direct conjugate analysis, thus avoiding the destructive potential of hydrolysis. The implementation of self-validating protocols, grounded in the consistent use of internal standards and quality controls, is not merely good practice—it is essential for generating data that is scientifically sound and defensible.

Future research will likely focus on discovering and characterizing novel hydroxylated metabolites, further elucidating the complex interplay between different P450 isoforms, and applying comprehensive steroid profiling (steroidomics) to uncover new biomarkers for disease diagnosis and personalized medicine.

References

- Pennington, L. J., & Malpas, T. J. (2018). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC.

- Kosicka, K. (2017). Ultra-high Performance Liquid Chromatography in Steroid Analysis. Helda - University of Helsinki.

- Kobayashi, Y., et al. (2022). Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry. MDPI.

- Görgens, C., et al. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.

- Veeprho. (n.d.).

- Palme, R. (2013). LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces of animals. Veterinärmedizinische Universität Wien.

- Milewich, L., & Gant, N. F. (1978). Formation of 6-hydroxylated progesterone in the human placenta and response to hCG. The Journal of Clinical Endocrinology & Metabolism.

- Tornio, A., et al. (2012). Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC.

- Derks, H. J., et al. (1986). Quantification of polar glucocorticosteroids in the urine of pregnant and nonpregnant women: a comparison with 6 alpha-hydroxylated metabolites of cortisol in neonatal urine and amniotic fluid. The Journal of Clinical Endocrinology & Metabolism.

- Niwa, T., et al. (2023). Stimulatory and Inhibitory Effects of Steroid Hormones and Human Cytochrome P450 (CYP)

- Goto, J., et al. (1992). Studies on steroids. CCLIV. Gas chromatographic-mass spectrometric determination of 4- and 6-hydroxylated bile acids in human urine with negative ion chemical ionization detection.

- Niwa, T., et al. (2019). Comparison of Steroid Hormone Hydroxylations by and Docking to Human Cytochromes P450 3A4 and 3A5. Canadian Society for Pharmaceutical Sciences.

- Biotransformation of Progesterone by Microbial Steroids. (n.d.).

- Niwa, T., et al. (2020). Comparison of steroid hormone hydroxylation mediated by cytochrome P450 3A subfamilies. Archives of Biochemistry and Biophysics.

- Niwa, T., et al. (2019). Kinetic parameters for steroid 6β-hydroxylation activities by recombinant human CYP3A4 and CYP3A5.

- Wojtkiewicz, A. M., et al. (2018). Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC.

- Corbalán-García, S., et al. (2023). Unraveling the key drivers of bacterial progesterone degradation - PMC - NIH.

- Progesterone - Wikipedia. (n.d.). Wikipedia.

- 6β-Hydroxycortisol - Wikipedia. (n.d.). Wikipedia.

- Wang, C., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC.

- Pal, S. B. (1978). 6-Hydroxylation of cortisol and urinary 6beta-hydroxycortisol. Metabolism.

- Jardines, D., et al. (n.d.). Hydroxylated steroids stability. Recent Advances in Doping Analysis.

- Ciebiera, M., et al. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. MDPI.

- Kraan, G. P., et al. (1995). Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone. Steroids.

- García, J. L., et al. (2021). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC.

- Hydroxylation of steroids by bacterial enzymes. a Reaction schemes for... - ResearchGate. (n.d.).

- Al-Khafaji, F. A., et al. (2022). Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC.

- 6beta-Hydroxycortisol | C21H30O6 | CID 6852390. (n.d.). PubChem.

- Frantz, A. G., et al. (1962). Alternate Pathway for Cortisol Metabolism: 6β-Hydroxycortisol Production by Human Tissue Slices. The Journal of Clinical Endocrinology & Metabolism.

- Horinouchi, A., et al. (2023). Comprehensive summary of steroid metabolism in Comamonas testosteroni TA441; entire degradation process of basic four rings and. bioRxiv.

- Dusza, J. P., et al. (1962). C-6 Hydroxylated Steroids. III. A New Preparative Method1. The Journal of Organic Chemistry.

- Schumacher, M., et al. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Expert Review of Proteomics.

- GC-MS and NMR analyses. (n.d.). University of Groningen.

- Ayotte, C., et al. (1991). Studies on anabolic steroids--6. Identification of urinary metabolites of stenbolone acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology.

- Wang, Z., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing.

- Examples of hydroxylated steroids that differ in biological activity... - ResearchGate. (n.d.).

- Petric, S., et al. (2022).

- Khatri, Y., et al. (2022). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Applied and Environmental Microbiology.

- Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids - PMC.

- Steroid Synthesis. (n.d.). BOC Sciences.

Sources

- 1. Progesterone - Wikipedia [en.wikipedia.org]

- 2. 6-Hydroxylation of cortisol and urinary 6beta-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 4. 6beta-Hydroxycortisol | C21H30O6 | CID 6852390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulatory and Inhibitory Effects of Steroid Hormones and Human Cytochrome P450 (CYP) 3A Inhibitors on Cortisol 6β-Hydroxylation Catalyzed by CYP3A Subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. Comparison of steroid hormone hydroxylation mediated by cytochrome P450 3A subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aensiweb.com [aensiweb.com]

- 10. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Making sure you're not a bot! [helda.helsinki.fi]

- 15. mdpi.com [mdpi.com]

- 16. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione

Application Note: High-Resolution HPLC Method Development for 6

Executive Summary & Scientific Context

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for 6

The Analyte:

This molecule is a critical oxidative metabolite and process impurity associated with 17-hydroxy-corticosteroids.[1] Structurally, it possesses the

The Challenge:

The primary chromatographic challenge is stereoselectivity .[1] The introduction of the hydroxyl group at the C6 position creates two potential epimers: 6

Scope:

This guide provides a robust Reversed-Phase (RP-HPLC) method optimized for resolution (

Method Development Strategy: The "Why" Behind the Parameters

Successful separation of steroid epimers requires exploiting subtle differences in hydrodynamic volume and polarity.[1]

Stationary Phase Selection

While standard C18 (Octadecyl) columns are sufficient for general potency assays, they often fail to resolve the 6

-

Recommendation: Phenyl-Hexyl or Polar-Embedded C18 .[1]

-

Mechanism: The Phenyl-Hexyl phase offers

-

Mobile Phase & pH

-

Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for steroid isomer separations.[1] MeOH is a protic solvent that engages in hydrogen bonding with the steroid hydroxyls, often amplifying the selectivity differences between axial (6

) and equatorial (6 -

Buffer: Neutral steroids do not strictly require buffers, but 0.1% Formic Acid is recommended to suppress silanol activity on the column and make the method MS-compatible.[1]

Detection

-

UV Wavelength: 244 nm .[1]

-

Reasoning: The

-3-ketone chromophore exhibits a maximum absorbance (

Visualizing the Development Workflow

The following diagram outlines the decision logic for optimizing this specific steroid separation.

Caption: Decision tree for optimizing steroid epimer separation, prioritizing Phenyl-Hexyl chemistry and Methanol for maximum resolution.

Detailed Experimental Protocols

Protocol A: Sample Preparation

Applicability: Pharmaceutical formulations or spiked biological matrices (Plasma/Urine).[1]

Materials:

-

Sample Matrix

-

Internal Standard (IS): Dexamethasone or Prednisolone (structurally distinct but similar retention).[1]

-

Solvent: Methanol (LC-MS Grade).[1]

Procedure:

-

Stock Preparation: Dissolve 10 mg of 6

,17-Dihydroxy-pregna-1,4-diene-3,20-dione reference standard in 10 mL Methanol (1 mg/mL). -

Matrix Extraction (if biological):

-

Aliquot 200 µL plasma/urine.[1]

-

Add 20 µL Internal Standard solution.[1]

-

Perform Liquid-Liquid Extraction (LLE) using 1 mL Ethyl Acetate.[1] Vortex for 2 mins.

-

Centrifuge at 10,000 rpm for 5 mins.

-

Evaporate the supernatant to dryness under Nitrogen at 40°C.[1]

-

Reconstitute in 200 µL Mobile Phase Initial (80:20 Water:MeOH).

-

-

Filtration: Filter all samples through a 0.2 µm PTFE syringe filter prior to injection.

Protocol B: The HPLC Method (Standard Operating Procedure)

This method is designed to be stability-indicating , meaning it separates the degradants (6

| Parameter | Specification | Notes |

| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent) | Dimensions: 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | Milli-Q Water + 0.1% Formic Acid | Acid improves peak shape.[1] |

| Mobile Phase B | Methanol (LC-MS Grade) | MeOH provides better selectivity for steroid isomers.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure < 200 bar.[1] |

| Column Temp | 40°C | Elevated temp improves mass transfer and peak symmetry.[1] |

| Injection Vol | 10 µL | Adjust based on sensitivity requirements. |

| Detection | UV @ 244 nm | Reference bandwidth: 360 nm (100 nm).[1] |

| Run Time | 25 Minutes | Includes re-equilibration.[1] |

Gradient Table:

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeOH) | Event |

| 0.00 | 75 | 25 | Initial Hold |

| 2.00 | 75 | 25 | Isocratic Hold (Focusing) |

| 15.00 | 45 | 55 | Linear Gradient |

| 18.00 | 5 | 95 | Wash Step |

| 20.00 | 5 | 95 | Wash Hold |

| 20.10 | 75 | 25 | Return to Initial |

| 25.00 | 75 | 25 | Re-equilibration |

Anticipated Results & System Suitability

Elution Order (Relative Retention)

Because the 6

-

6

,17-Dihydroxy-pregna-1,4-diene-3,20-dione (Analyte) - RT ~ 8-10 min[1] -

6

-isomer (Impurity) - RT ~ 10-11 min (Often elutes between 6 -

17-Hydroxy-pregna-1,4-diene-3,20-dione (Parent) - RT ~ 14-16 min[1]

System Suitability Criteria (Acceptance Limits)

-

Resolution (

): > 2.0 between 6 -

Tailing Factor (

): 0.8 – 1.2.[1] -

Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6 injections).[1]

-

Signal-to-Noise (LOQ): > 10:1 at 0.05% concentration level.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of 6 | Insufficient selectivity. | Switch from ACN to Methanol. Lower column temperature to 30°C to increase stationary phase rigidity. |

| Peak Tailing | Secondary silanol interactions.[1] | Ensure 0.1% Formic Acid is fresh.[1] Switch to an "End-capped" column (e.g., "Eclipse Plus" or "XBridge").[1] |

| Baseline Drift | UV absorbance of Formic Acid.[1] | Use high-purity additives.[1] Ensure reference wavelength is set correctly (e.g., 360 nm).[1] |

| Split Peaks | Solvent mismatch. | Ensure sample injection solvent matches the initial mobile phase (25% MeOH).[1] Do not inject in 100% MeOH.[1] |

Workflow Diagram: Sample to Result

Caption: End-to-end analytical workflow for the quantification of 6

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 200664, 17-Hydroxypregna-1,4-diene-3,20-dione.[1] Available at: [Link][1]

-

Agilent Technologies. "Analysis of Steroids using Agilent Zorbax Eclipse Plus Phenyl-Hexyl." Application Note. Available at: [Link][1]

-

Waters Corporation. "Separation of Corticosteroid Isomers using XBridge Phenyl."[1] Waters Application Notebook. Available at: [Link][1]

Sources

Application Note: Trace-Level Quantitation of Steroid Impurities in Pharmaceutical Formulations using UHPLC-MS/MS

Abstract

This application note details a robust, self-validating workflow for the quantitation of steroid impurities (degradation products and process-related impurities) in pharmaceutical formulations (tablets, creams, and injectables). While UV detection is common for assay testing, it lacks the sensitivity and specificity required for trace-level impurity profiling as mandated by ICH Q3B(R2) guidelines. This protocol leverages Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve limits of quantitation (LOQ) below 0.05% w/w, overcoming challenges such as stereoisomer separation (e.g., Dexamethasone vs. Betamethasone) and matrix suppression in complex excipients.

Regulatory & Scientific Context

The Compliance Challenge

Under ICH Q3B(R2) , impurities in drug products must be reported if they exceed the reporting threshold (typically 0.1% for a maximum daily dose

The Chemical Challenge

Steroids share a tetracyclic cyclopenta[a]phenanthrene backbone. Impurities often differ only by the position of a hydroxyl group or a double bond.

-

Critical Pair: Dexamethasone and Betamethasone are epimers (differing only at the C16 methyl configuration). They have identical precursor and product ions, making chromatographic separation mandatory before MS detection.

Method Development Strategy

Chromatographic Separation (The "Expertise" Pillar)

Standard C18 columns often fail to resolve steroid epimers. This protocol utilizes a Pentafluorophenyl (PFP) or F5 core-shell column . The fluorine atoms in the stationary phase interact with the steroid backbone via dipole-dipole and

Ionization Source

-

Electrospray Ionization (ESI): Preferred for most corticosteroids (e.g., Hydrocortisone, Prednisolone) which ionize well in positive mode (

). -

APCI (Atmospheric Pressure Chemical Ionization): Recommended for non-polar steroids (e.g., Progesterone) or if matrix suppression in ESI is unmanageable.

-

Mobile Phase Additives: Ammonium Fluoride (0.2 mM) is increasingly favored over Ammonium Formate for steroids in negative mode, though Formic Acid (0.1%) remains the standard for positive mode ESI to promote protonation.

Workflow Visualization

Figure 1: End-to-end analytical workflow for steroid impurity analysis.

Experimental Protocol

Reagents and Standards

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: LC-MS grade Formic Acid or Ammonium Formate.

-

Standards: Certified Reference Materials (CRMs) for the API and known impurities.

Sample Preparation

Different formulations require specific extraction strategies to break the emulsion or lattice.

A. Tablets (Solid Dosage)

-

Weigh and powder 20 tablets.

-

Transfer powder equivalent to 10 mg API into a 50 mL volumetric flask.

-

Add 30 mL Diluent (50:50 MeOH:Water).

-

Sonicate for 15 mins (controlled temp < 30°C to prevent degradation).

-

Dilute to volume, centrifuge at 4000 rpm for 10 min.

-

Filter supernatant (0.2 µm PTFE) into an autosampler vial.

B. Creams/Ointments (Semi-Solids) - The "Trustworthiness" Step Direct extraction often clogs columns with lipids. A freezing lipid precipitation step is used.

-

Weigh 500 mg of cream into a centrifuge tube.

-

Add 5 mL ACN (precipitates proteins/waxes) and vortex vigorously for 2 min.

-

Freezing Step: Place tube at -20°C for 30 mins. Lipids/waxes will solidify.

-

Centrifuge at 10,000 rpm (cold) for 10 min.

-

Transfer supernatant to a fresh tube.

-

Evaporate to dryness under

and reconstitute in Mobile Phase A:B (80:20).

UHPLC Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Phenomenex Kinetex F5 (2.6 µm, 100 x 2.1 mm) OR Waters Cortecs Phenyl (1.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C (Lower temp improves isomer resolution).

-

Gradient:

-

0.0 min: 15% B

-

1.0 min: 15% B

-

8.0 min: 60% B

-

8.1 min: 95% B (Wash)

-

10.0 min: 95% B

-

10.1 min: 15% B (Re-equilibration)

-

MS/MS Parameters (Source: ESI Positive)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 500°C

-

Gas Flow: 1000 L/hr

-

Collision Gas: Argon[2]

Table 1: Typical MRM Transitions for Common Steroids

| Compound | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (V) |

| Dexamethasone | 393.2 | 373.2 ( | 355.2 ( | 15 / 22 |

| Betamethasone | 393.2 | 373.2 ( | 355.2 ( | 15 / 22 |

| Hydrocortisone | 363.2 | 121.1 | 327.2 | 28 / 18 |

| Prednisolone | 361.2 | 147.1 | 343.2 | 25 / 15 |

| Impurity A (Oxidation) | 409.2 | 389.2 | 371.2 | 20 / 25 |

Validation Framework (Self-Validating Systems)

To ensure the data is legally defensible, the following validation parameters must be assessed.

Matrix Effect Assessment

Since excipients (PEG, stearates) can suppress ionization, you must calculate the Matrix Factor (MF) .

-

Acceptance:

. -

Correction: If MF is outside this range, use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Dexamethasone-d4).

Decision Tree for Method Optimization

Figure 2: Troubleshooting logic for chromatographic resolution and matrix effects.

References

-

International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[3][4] (2006).[3][5][6][7] Retrieved from [Link]

- Journal of Chromatography B.Simultaneous determination of dexamethasone and betamethasone in human plasma by LC-MS/MS. (2018).

- Phenomenex Application Note.Separation of Steroid Isomers using Core-Shell Technology. (Technical grounding for F5/PFP column selection).

Sources

- 1. mdpi.com [mdpi.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Official web site : ICH [ich.org]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

using 6beta,17-dihydroxy-pregna-1,4-diene-3,20-dione as a reference standard

Technical Application Note: Qualification and Use of 6 ,17-Dihydroxy-pregna-1,4-diene-3,20-dione as a Reference Standard

Executive Summary

This application note details the protocol for utilizing 6

Key Applications:

-

Impurity Profiling: Quantification of over-oxidation by-products in microbial fermentation of steroids.

-

Metabolism Studies: Identification of 6

-hydroxylation pathways in 1,4-diene steroids. -

Quality Control: HPLC retention time marker for separating polar steroid metabolites.

Chemical Identity and Properties

Understanding the physicochemical properties of the reference standard is a prerequisite for accurate analytical method development.

| Property | Specification |

| Chemical Name | 6 |

| Molecular Formula | C |

| Molecular Weight | 344.45 g/mol |

| CAS Number | 95042-81-2 |

| Chromophore | |

| Polarity | High (due to 6 |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Poorly soluble in Water |

Structural Significance

The presence of the 1,4-diene-3-one system creates a planar A-ring, while the 6

Metabolic and Degradation Pathway Visualization[1]

The following diagram illustrates the formation of the analyte from its parent precursor, highlighting the specific enzymatic pathway tracked by this reference standard.

Figure 1: Formation pathway of 6

Analytical Protocol: HPLC-UV/MS Quantification

This protocol describes a self-validating Reverse Phase HPLC method. The 6

Standard Preparation

Objective: Create a stable stock solution free from epimerization.[1]

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard into a 1.5 mL amber glass vial. Dissolve in 1.0 mL of HPLC-grade Methanol .

-

Note: Avoid using alkaline solvents, as they promote 6

epimerization.[1]

-

-

Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A/B (50:50 mixture).

-

Storage: Store at -20°C. Stable for 3 months if protected from light.

Chromatographic Conditions[1][2]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: UV at 244 nm (specific to the 1,4-diene-3-one chromophore).[1]

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Equilibration |

| 2.0 | 20 | Isocratic Hold (elute polar impurities) |

| 15.0 | 60 | Linear Gradient (elute Target) |

| 18.0 | 95 | Wash (elute Parent/Hydrophobic steroids) |

| 20.0 | 95 | Hold |

| 20.1 | 20 | Re-equilibration |

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks using the Working Standard:

-

Retention Time (RT): Target analyte should elute between 6.0 – 9.0 mins (approx. 0.6-0.7 RRT relative to parent).[1]

-

Tailing Factor:

. -

Precision: %RSD of peak area for 5 replicate injections

.

Workflow: Impurity Profiling

The following diagram outlines the logical flow for using this standard to identify impurities in a fermentation broth or biological sample.

Figure 2: Decision tree for confirming the presence of 6

Calculation of Relative Response Factor (RRF)

When using this molecule as an impurity standard for the parent drug (e.g., in a stability study), you must establish the RRF, as the 6

Formula:

-

Prepare equimolar solutions (e.g., 10 µM) of the 6

-Reference Standard and the Parent Compound .[1] -

Inject both separately in triplicate.

-

Calculate the ratio of the slopes of the calibration curves.

-

Typical RRF: Expect a value between 0.9 and 1.1 , as the A-ring chromophore (responsible for UV absorption) is largely preserved, though the 6

-OH can induce a slight hypsochromic shift.[1]

Troubleshooting & Expert Tips

-

Peak Splitting: If the 6

-standard peak splits, check the pH of the mobile phase.[1] The 17-hydroxy-20-ketone side chain can be sensitive.[1][2] Ensure pH is maintained at 3.0–4.0 using formic acid or ammonium acetate. -

Epimerization: If a small "shoulder" peak appears immediately after the main peak, it is likely the 6

-epimer .[1] This occurs if the standard is left in solution at room temperature for extended periods. Always prepare fresh working standards. -

Mass Spectrometry: In ESI(+), expected ions are:

References

-

Santa Cruz Biotechnology.6

,17-Dihydroxy-pregna-1,4-diene-3,20-dione Product Data Sheet. Accessed October 2023.[1] [1][3][4] -

Mochizuki, H., et al. (1992). "Steroid 6 beta-hydroxylase and 6-desaturase reactions catalyzed by adrenocortical mitochondrial P-450."[1][5] Journal of Steroid Biochemistry and Molecular Biology.

-

Numazawa, M., et al. "Synthesis and structure-activity relationships of 6-phenylaliphatic-substituted C19 steroids having a 1,4-diene structure."[1] Journal of Medicinal Chemistry.

-

PubChem Compound Summary. Pregna-1,4-diene-3,20-dione derivatives. National Center for Biotechnology Information.[1] [1]

Sources

- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure-activity relationships of 6-phenylaliphatic-substituted C19 steroids having a 1,4-diene, 4,6-diene, or 1,4,6-triene structure as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.biomart.cn [m.biomart.cn]

- 4. scbt.com [scbt.com]

- 5. Steroid 6 beta-hydroxylase and 6-desaturase reactions catalyzed by adrenocortical mitochondrial P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Corticosteroid Degradation Products

Executive Summary

Corticosteroids (e.g., Hydrocortisone, Dexamethasone, Prednisolone) represent a cornerstone of anti-inflammatory therapy but pose significant stability challenges during formulation and storage. Their degradation is dominated by the instability of the C-17 dihydroxyacetone side chain, leading to the formation of pharmacologically inactive and potentially immunogenic impurities.